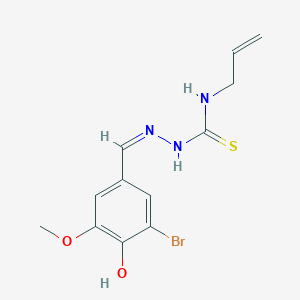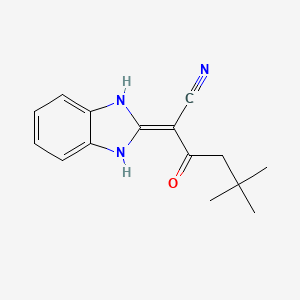
2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 1,3-dihydrobenzimidazole with appropriate nitrile and ketone precursors. One common method involves the condensation of 1,3-dihydrobenzimidazole with 4,4-dimethyl-3-oxopentanenitrile under reflux conditions in the presence of a suitable catalyst, such as sodium hydride or potassium carbonate, in a solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. The compound’s electronic structure, as determined by density functional theory (DFT) calculations, suggests that nitrogen and carbon atoms in the benzimidazole ring are key sites for nucleophilic and electrophilic attacks .
類似化合物との比較
Similar Compounds
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl)propanenitrile: Similar structure but with a pyridine ring instead of the dimethyl group.
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile: Contains a triethoxyphenyl group instead of the dimethyl group.
Uniqueness
2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethyl group provides steric hindrance, influencing its interaction with other molecules and surfaces.
特性
IUPAC Name |
2-(1,3-dihydrobenzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,16-17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUCFHILNUWEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745069.png)

![1-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745086.png)
![1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745092.png)

![1-[(Z)-(2-fluorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745116.png)
![1-[(Z)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745127.png)
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745134.png)
![1-[(Z)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745137.png)
![1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745145.png)

![2-({4-chloro-1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745156.png)
![4-({4-chloro-1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745164.png)
![4-[[4-Chloro-1-(2-methoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B7745170.png)
